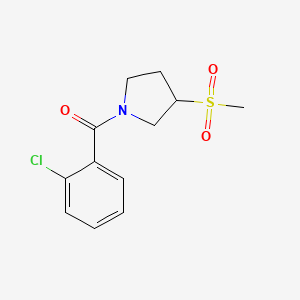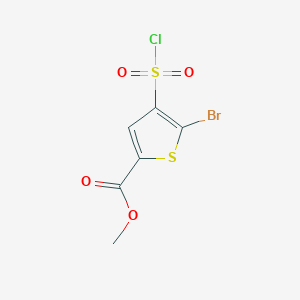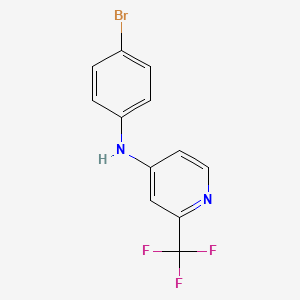
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine, also known as BTMP, is a small molecule that has been studied for its potential application in scientific research, particularly in the field of medicinal chemistry. BTMP is a derivative of pyridinamine, which is an organic compound with a five-membered ring containing nitrogen and carbon atoms. The addition of the bromine and trifluoromethyl groups to the pyridinamine ring structure gives BTMP unique chemical properties that make it a useful tool for researchers in the field of medicinal chemistry.
Applications De Recherche Scientifique
Medicinal Chemistry
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine: is widely used in medicinal chemistry for the development of new pharmaceuticals. Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates . This compound is particularly valuable in the design of inhibitors for enzymes and receptors, contributing to the development of treatments for various diseases, including cancer and neurological disorders .
Agrochemical Development
In agrochemical research, this compound is utilized to create new pesticides and herbicides. The trifluoromethyl group improves the efficacy and environmental stability of these agrochemicals . Researchers focus on its ability to disrupt specific biological pathways in pests and weeds, leading to more effective and sustainable agricultural practices .
Material Science
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine: is employed in the synthesis of advanced materials, such as polymers and liquid crystals. Its unique chemical properties contribute to the development of materials with enhanced thermal stability, chemical resistance, and optical properties . These materials find applications in electronics, coatings, and high-performance composites .
Organic Synthesis
This compound serves as a key intermediate in organic synthesis, particularly in the formation of complex molecules. Its bromophenyl and trifluoromethyl groups facilitate various chemical reactions, including cross-coupling and nucleophilic substitution . This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Fluorine Chemistry
In fluorine chemistry, N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine is used to study the activation and functionalization of C-F bonds . The trifluoromethyl group is a key focus due to its strong electron-withdrawing properties and stability. Research in this area aims to develop new methods for incorporating fluorine into organic molecules, enhancing their chemical and physical properties .
Radiolabeling
The compound is also explored for radiolabeling applications in medical imaging and diagnostics. The trifluoromethyl group can be replaced with radioactive isotopes, allowing for the tracking of biological processes in vivo . This application is crucial for the development of new diagnostic tools and the study of disease mechanisms .
These applications highlight the versatility and importance of N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine in scientific research. Each field leverages its unique chemical properties to advance knowledge and develop new technologies.
Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds Radical trifluoromethylation 4-trifluoromethyl bromobenzene | Sigma-Aldrich - MilliporeSigma
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(trifluoromethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2/c13-8-1-3-9(4-2-8)18-10-5-6-17-11(7-10)12(14,15)16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBTUSDMPCMFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2621253.png)
![Methyl (E)-4-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2621256.png)
![4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2621257.png)
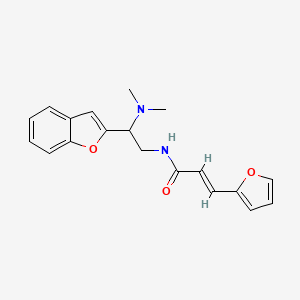
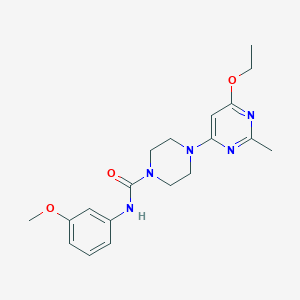
![2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B2621260.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2621261.png)
![(5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2621265.png)
![2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2621267.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621268.png)
